Ethyl 3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate
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Overview
Description
Ethyl 3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a nitro group, an ester group, and a keto group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the condensation of ethyl acetoacetate with nitroacetaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. Another method involves the cyclization of ethyl 3-nitroacrylate with ammonia or primary amines under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
Reduction: Ethyl 3-amino-2-oxo-1,2-dihydropyridine-4-carboxylate.
Oxidation: Ethyl 3-nitroso-2-oxo-1,2-dihydropyridine-4-carboxylate.
Substitution: 3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
Scientific Research Applications
Ethyl 3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic structures.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with a hydroxyl group instead of a nitro group.
Ethyl 2,4-dihydroxy-6-methylnicotinate: Contains two hydroxyl groups and a methyl group.
Ethyl 3-nitro-2-oxo-1,2-dihydropyridine-5-carboxylate: Similar structure but with the carboxylate group at a different position.
Uniqueness
Ethyl 3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the nitro group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C8H8N2O5 |
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Molecular Weight |
212.16 g/mol |
IUPAC Name |
ethyl 3-nitro-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8(12)5-3-4-9-7(11)6(5)10(13)14/h3-4H,2H2,1H3,(H,9,11) |
InChI Key |
ZGVFJKIMFAEXTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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